molecular formula C14H21ClN2O B1525172 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride CAS No. 1246172-76-8

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1525172
CAS No.: 1246172-76-8
M. Wt: 268.78 g/mol
InChI Key: RLJWJVLOOIQUPX-UHFFFAOYSA-N
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Description

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride typically involves the reaction of 3,4-dihydroquinoline with appropriate reagents to introduce the amino and butanone functionalities. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

    Isoquinoline: Another related compound with a similar structure but different biological activities.

    Indole: A heterocyclic compound with a structure related to quinoline, known for its diverse biological activities.

Uniqueness

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)13(15)14(17)16-9-5-7-11-6-3-4-8-12(11)16;/h3-4,6,8,10,13H,5,7,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJWJVLOOIQUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246172-76-8
Record name 1-Butanone, 2-amino-1-(3,4-dihydro-1(2H)-quinolinyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride
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2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride

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